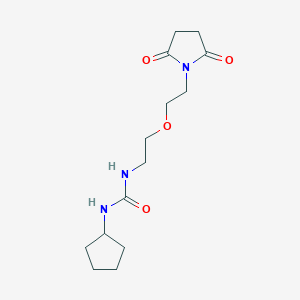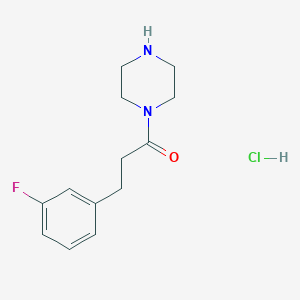
Carbamato de bencilo (2-oxo-2-((2-(tiofen-3-il)bencil)amino)etil)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2-oxo-2-((2-(thiophen-3-yl)benzyl)amino)ethyl)carbamate is a synthetic organic compound characterized by its complex structure, which includes a benzyl group, a thiophene ring, and a carbamate moiety
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Benzyl (2-oxo-2-((2-(thiophen-3-yl)benzyl)amino)ethyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool for biochemical assays and drug discovery.
Medicine
In medicinal chemistry, Benzyl (2-oxo-2-((2-(thiophen-3-yl)benzyl)amino)ethyl)carbamate is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new drugs, particularly in the areas of oncology and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its versatility makes it a valuable component in the formulation of advanced materials for electronics, coatings, and polymers.
Mecanismo De Acción
Target of Action
For instance, thiazole derivatives, which share a similar ring structure, have been found to have diverse biological activities .
Mode of Action
Compounds with similar structures often interact with their targets through processes such as free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
Without specific information on Benzyl (2-oxo-2-((2-(thiophen-3-yl)benzyl)amino)ethyl)carbamate, it’s difficult to determine the exact biochemical pathways it affects. Thiazole derivatives have been found to affect a variety of biochemical pathways .
Result of Action
Similar compounds have been found to have antiviral, anti-inflammatory, and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-oxo-2-((2-(thiophen-3-yl)benzyl)amino)ethyl)carbamate typically involves multiple steps:
Formation of the Benzylamine Intermediate: The initial step involves the reaction of benzyl chloride with thiophene-3-ylamine under basic conditions to form the benzylamine intermediate.
Carbamate Formation: The benzylamine intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the carbamate.
Final Coupling: The final step involves coupling the carbamate with 2-oxo-2-((2-(thiophen-3-yl)benzyl)amino)ethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiophene ring in Benzyl (2-oxo-2-((2-(thiophen-3-yl)benzyl)amino)ethyl)carbamate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The carbonyl group in the carbamate moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl chloride can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or THF.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base like NaOH or KOH.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Alcohol derivatives of the carbamate.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl (2-oxo-2-((2-(furan-3-yl)benzyl)amino)ethyl)carbamate: Similar structure but with a furan ring instead of a thiophene ring.
Benzyl (2-oxo-2-((2-(pyridin-3-yl)benzyl)amino)ethyl)carbamate: Contains a pyridine ring, offering different electronic properties.
Benzyl (2-oxo-2-((2-(benzofuran-3-yl)benzyl)amino)ethyl)carbamate: Features a benzofuran ring, providing additional aromatic interactions.
Uniqueness
Benzyl (2-oxo-2-((2-(thiophen-3-yl)benzyl)amino)ethyl)carbamate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and binding affinity, making it a valuable compound for specific applications where these properties are advantageous.
Propiedades
IUPAC Name |
benzyl N-[2-oxo-2-[(2-thiophen-3-ylphenyl)methylamino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-20(13-23-21(25)26-14-16-6-2-1-3-7-16)22-12-17-8-4-5-9-19(17)18-10-11-27-15-18/h1-11,15H,12-14H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUPGOMQRWWJOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2,5-dimethylphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/new.no-structure.jpg)


![1-(1,2-benzoxazol-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide](/img/structure/B2427517.png)
![Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate](/img/structure/B2427518.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-methoxybenzamide](/img/structure/B2427521.png)
![N-[(4-ethoxyphenyl)methyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2427522.png)



![N-(2-chloro-4-methylphenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2427528.png)

![N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide](/img/structure/B2427537.png)
